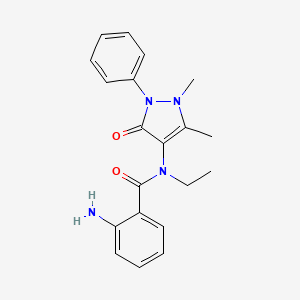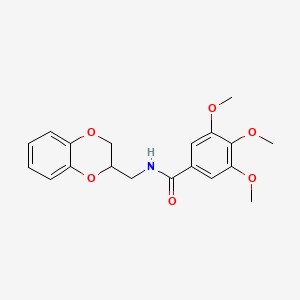
5-(3,4-dichlorobenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dichlorobenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione, also known as DNTB, is a thiazolidinedione derivative that has gained significant attention in scientific research due to its unique properties. DNTB is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 437.25 g/mol.
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorobenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to act by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, this compound has been found to induce apoptosis in cancer cells and inhibit angiogenesis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(3,4-dichlorobenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve and work with. This compound is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for research on 5-(3,4-dichlorobenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases. Another area of interest is its potential use as a chemopreventive agent for cancer. This compound has been shown to inhibit the growth of cancer cells and may be able to prevent the development of cancer in high-risk individuals. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Synthesis Methods
The synthesis of 5-(3,4-dichlorobenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione involves the reaction of 3,4-dichlorobenzaldehyde and 3-nitrobenzylamine in the presence of thiazolidine-2,4-dione. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
5-(3,4-dichlorobenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use in the treatment of diabetes and neurodegenerative diseases.
properties
IUPAC Name |
(5E)-5-[(3,4-dichlorophenyl)methylidene]-3-[(3-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O4S/c18-13-5-4-10(7-14(13)19)8-15-16(22)20(17(23)26-15)9-11-2-1-3-12(6-11)21(24)25/h1-8H,9H2/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYKIJASKYWWOO-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)Cl)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-dichloro-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5146083.png)
![N-(3,4-dimethoxyphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B5146090.png)
![N-[3-(trifluoromethyl)phenyl]tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5146094.png)
![4-chloro-3-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5146100.png)
![(4-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5146104.png)
![5-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-heptylpentanamide](/img/structure/B5146109.png)
![butyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B5146114.png)

![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5146124.png)
![4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine](/img/structure/B5146146.png)
![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethoxybenzyl)-N-methylmethanamine](/img/structure/B5146150.png)
![4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate](/img/structure/B5146164.png)
![N-{2-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-methoxypropanamide](/img/structure/B5146166.png)
